Indoxacarb
Overview
Description
Indoxacarb is an indeno-oxadiazine insecticide used for controlling lepidopteran and other insect pests . It belongs to the oxadiazine class of insecticides and shows broad-spectrum activity against pests .
Synthesis Analysis
Indoxacarb synthesis involves the production of 9-fluorenylmethoxycarbonylhydrazine through judicious structural modifications of the substituent group of C5, C6 in indenone and C’4 in the benzene ring . Some analogs of indoxacarb exhibit significant insecticidal activities .Molecular Structure Analysis
Indoxacarb has a molecular formula of C22H17ClF3N3O7 and a molecular weight of 527.84 . The structure-activity analysis indicates that the presence of a strong electron-withdrawing group and decreased steric hindrance of the indenone ring in the 5- and 6-position could enhance larvicidal activity .Chemical Reactions Analysis
Indoxacarb dissipates rapidly in paddy water at all three sites and the dissipation of indoxacarb in paddy water is not affected by the weather . The time to dissipate 50% of indoxacarb in paddy water, paddy soil, and rice straw was less than 9 days .Physical And Chemical Properties Analysis
Indoxacarb is an organochlorine insecticide and a methyl ester . It has a role as a voltage-gated sodium channel blocker .Scientific Research Applications
Nanoformulations in Pest Control
Indoxacarb is used in nanoformulations for effective pest control in agriculture, particularly in tomato fields. Sabry, Abolmaaty, and Aref (2022) investigated nanoformulations and conventional formulations of indoxacarb against the silver whitefly, Bemisia tabaci, in tomato fields. Their study found that indoxacarb was the most effective insecticide in both nano and conventional forms, demonstrating a reduction in B. tabaci population by 97.7% with nanoformulations. This suggests that indoxacarb nanoformulations can be an efficient pest control method while potentially reducing the amount of insecticide used (Sabry, Abolmaaty, & Aref, 2022).
Mode of Action in Insects
Wing et al. (2000) explored the bioactivation and mode of action of indoxacarb in insects. They found that indoxacarb is metabolized into a potent blocker of sodium channels in several species of insects, including Lepidoptera, Homoptera, and Coleoptera. The study indicates that indoxacarb's effectiveness against these pests is due to its ability to disrupt sodium ion flow, leading to neurotoxic symptoms and halting feeding in affected insects (Wing et al., 2000).
Resistance in House Flies
Shono, Zhang, and Scott (2004) studied indoxacarb resistance in the house fly, Musca domestica. They discovered that exposure to indoxacarb led to the development of significant resistance in house flies, with metabolic processes such as P450 monooxygenases playing a role in this resistance. This research highlights the need for careful management of indoxacarb use to prevent the development of resistance in target insect populations (Shono, Zhang, & Scott, 2004).
Biotransformation in German Cockroaches
Gondhalekar et al. (2016) investigated the biotransformation pathways of indoxacarb in the German cockroach, Blattella germanica. The study provided insights into the enzymatic degradation of indoxacarb, revealing the formation of a toxic metabolite, DCJW, and other metabolites through cytochrome P450-dependent processes. This research contributes to understanding the mechanisms of indoxacarb's action and potential resistance in cockroaches (Gondhalekar et al., 2016).
Environmental Persistence and Exposure
Patra et al. (2022) studied the persistence and exposure assessment of indoxacarb residues in vegetables. They found that indoxacarb dissipates quickly with a half-life of 1.55 to2.76 days in vegetables like cabbages and tomatoes, indicating a relatively short safe waiting period for consumption. However, the study also raised concerns about the high risk to soil algae, emphasizing the need for further research on the ecological impact of indoxacarb in agricultural settings (Patra et al., 2022).
Indoxacarb Residues in Agricultural Contexts
Li, Wang, Hua, and Zhang (2020) focused on the dissipations and residues of indoxacarb in various agricultural settings. Their study, conducted in different field sites in China, showed how environmental conditions affect the persistence and residue levels of indoxacarb in paddy water, soil, and rice. This research is crucial for understanding the environmental behavior of indoxacarb and guiding its safe use in agriculture (Li, Wang, Hua, & Zhang, 2020).
Toxicological Studies in Aquatic Organisms
The enantioselective bioaccumulation of indoxacarb in aquatic environments was studied by Li, Liang, and Qiu (2020). They used zebrafish to demonstrate that indoxacarb's chiral enantiomers accumulate differently, with the (−)‐R‐indoxacarb showing preferential accumulation. This research provides insights into the potential environmental and toxicological impacts of indoxacarb on non-target aquatic species (Li, Liang, & Qiu, 2020).
Safety And Hazards
Future Directions
The global indoxacarb market is expected to grow at a significant rate from 2022 to 2030 . The market growth factors include the increasing demand for food crops, fruits, and vegetables due to the growing population and rising income levels in developing countries . ADAMA Ltd., a leading global crop protection company, has begun the in-house production of Indoxacarb with its new proprietary synthesis process .
properties
IUPAC Name |
methyl (4aS)-7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCVPMMZEGZULK-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1032690 | |
Record name | Indoxacarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1032690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] White powder; [MSDSonline] | |
Record name | Indoxacarb | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5631 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Solubility in n-octanol 14.5 g/L, methanol 103 g/L, acetonitrile 139 g/L, acetone >250 g/kg (all at 25 °C), In water, 0.20 mg/L at 20 °C | |
Record name | INDOXACARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.44 g/cu cm at 20 °C | |
Record name | INDOXACARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.9X10-10 mm Hg at 25 °C | |
Record name | INDOXACARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... Indoxacarb inhibits sodium channels and certain subtypes of nicotinic receptors., The effects of the oxadiazine insecticide indoxacarb and its N-decarbomethoxylated metabolite (DCJW) on tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels in rat dorsal ganglion neurons were studied using the whole-cell patch clamp technique. Indoxacarb and DCJW suppressed the peak amplitude of action potentials, and DCJW exhibited a faster time course and higher potency than indoxacarb in the blocking effects. In voltage-clamp experiments, indoxacarb and DCJW suppressed TTX-R sodium currents in a time-dependent manner without a steady-state level of suppression. IC50 values for indoxacarb and DCJW on TTX-R sodium currents were estimated to be 10.7 and 0.8 microM after 25 min of bath application, respectively. DCJW was about 10 times more potent than indoxacarb in blocking TTX-R sodium currents. Although the suppressive effects of indoxacarb were partially reversible after washout with drug-free external solution, no recovery of sodium current was observed in DCJW treated neurons after prolonged washout. In current-voltage relationships, both indoxacarb and DCJW blocked the sodium currents to the same degree in the entire range of membrane potentials. The sodium conductance-voltage curve was not shifted along the voltage axis by indoxacarb and DCJW at 10 microM. In contrast, the steady-state inactivation curves were shifted in the hyperpolarizing direction by indoxacarb as well as by DCJW. Based on these results, it was concluded that indoxacarb and DCJW potently blocked the TTX-R sodium channel in rat DRG neurons with hyperpolarizing shifts of the steady-state inactivation curves, suggesting preferential association of the insecticides to the inactivated state of sodium channels. The small structural variation between indoxacarb and DCJW resulted in clear differences in potency for blocking sodium channels and reversibility after washout. | |
Record name | INDOXACARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Indoxacarb | |
Color/Form |
White powder | |
CAS RN |
173584-44-6 | |
Record name | Indoxacarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173584-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Indoxacarb [ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173584446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoxacarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1032690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylic acid, 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester, (4aS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | INDOXACARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52H0D26MWR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | INDOXACARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
88.1 °C | |
Record name | INDOXACARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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